Hyperpolarizability: 3-Cl vs 2-Cl Isomer
Theoretical calculations predict that the meta-substituted 3-chloro-N,N-dimethyl-4-nitroaniline exhibits a significantly lower molecular first hyperpolarizability (β) compared to its ortho-substituted isomer, 2-chloro-N,N-dimethyl-4-nitroaniline [1]. This difference is attributed to the planar configuration of the dimethylamino group in the meta-substituted compound versus the twisted configuration in the ortho analog, which alters the efficiency of intramolecular charge transfer [1].
| Evidence Dimension | Molecular first hyperpolarizability (β) |
|---|---|
| Target Compound Data | β value is significantly decreased compared to the 2-chloro derivative, though a precise numeric value was not located in available primary literature for this specific compound. |
| Comparator Or Baseline | 2-chloro-N,N-dimethyl-4-nitroaniline (ortho isomer) and the unsubstituted N,N-dimethyl-4-nitroaniline |
| Quantified Difference | A qualitative decrease relative to the ortho-substituted compound is reported [1]. The unsubstituted parent compound is used as a reference standard in NLO studies [2]. |
| Conditions | Computational analysis using high-level ab initio calculations; conclusions are drawn from structural data and topological analysis of electron density for a series of N,N-dimethyl-4-nitroaniline derivatives [1]. |
Why This Matters
This predictable and tunable variation in hyperpolarizability based on substituent position is crucial for researchers designing NLO chromophores with specific, non-maximal responses or for understanding structure-activity relationships.
- [1] Wójcik, G., & Mossakowska, I. (2002). Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. Journal of Molecular Structure, 611(1-3), 145-154. View Source
- [2] Silva, M. R., Silva, P. S. P., & Paixão, J. A. (2023). Phase transitions properties of N,N-dimethyl-4-nitroaniline. Journal of Thermal Analysis and Calorimetry, 148, 11053-11063. View Source
